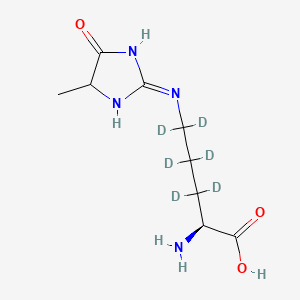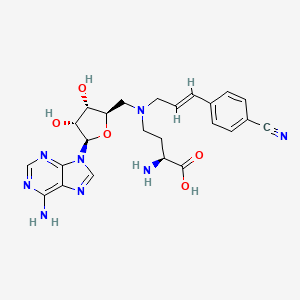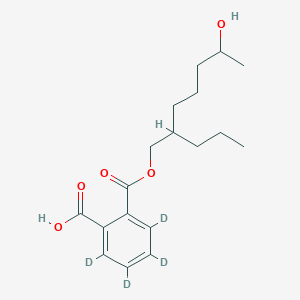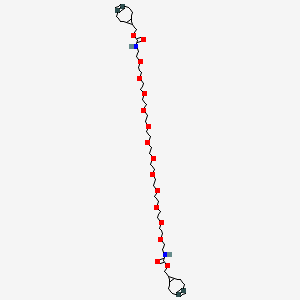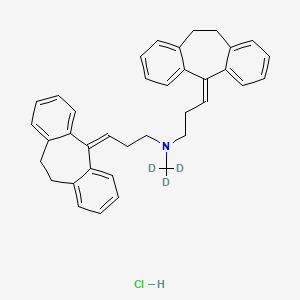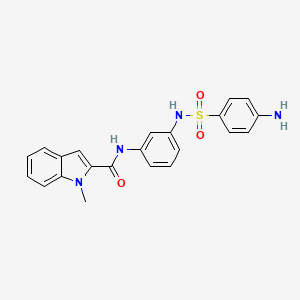![molecular formula C54H44N6O8S2 B12422057 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings, carboxyethyl groups, and a unique dithia-tetrazatricyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid involves multiple steps, starting with the preparation of the core dithia-tetrazatricyclo framework. This is typically achieved through a series of cyclization reactions involving sulfur and nitrogen-containing precursors. The aromatic rings and carboxyethyl groups are then introduced through subsequent substitution reactions, often using reagents such as halogenated aromatic compounds and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the substitution reactions. Purification of the final product would typically involve recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur and nitrogen atoms in the dithia-tetrazatricyclo framework.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated aromatic compounds and carboxylic acids are frequently used as reagents in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols
Applications De Recherche Scientifique
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-carboxyethyl) Isocyanurate: A compound with a similar triazine core but different substituents.
Isocyanuric Acid Tris(2-carboxyethyl) Ester: Another related compound with a triazine core and carboxyethyl groups.
Uniqueness
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is unique due to its complex structure, which includes a dithia-tetrazatricyclo framework. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C54H44N6O8S2 |
|---|---|
Poids moléculaire |
969.1 g/mol |
Nom IUPAC |
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid |
InChI |
InChI=1S/C54H44N6O8S2/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68) |
Clé InChI |
LTJDYGCWCCRPBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



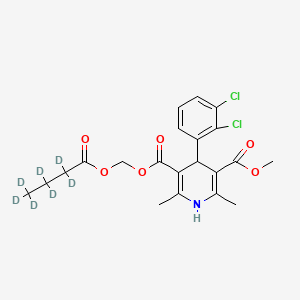
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
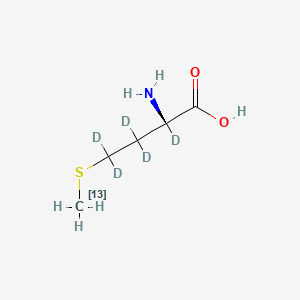
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
